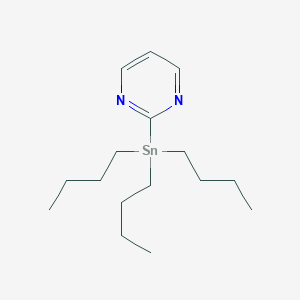
2-(Tributylstannyl)pyrimidine
Cat. No. B127769
M. Wt: 369.1 g/mol
InChI Key: WTFFOOAJSDVASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06727254B2
Procedure details


Prepare this compound according to the procedure described by Sandosham et al, Tetrahedron (1994), 50, 275-284). Prepare fresh LDA from diisopropyl amine (25 ml, 178 mmol) and n-BuLi (2.5 M, 70 ml, 175 mmol) in THF (230 ml). Treat the LDA solution with a solution of tributyltin hydride (142 ml, 156 mmol) in THF (30 ml) dropwise at 0° C. and stir for an additional 15 min after completion of addition. Cool the reaction mixture to −78° C., add a solution of 2-chloropyrimidine (15 g, 131 mmol) in THF (100 ml) dropwise and stir the reaction mixture for 3 h at −78° C., then allow the reaction mixture to warm to 0° C. over a period of 30 min. Pour the reaction mixture on saturated aqueous NH4Cl and extract with EtOAc. Combine the organic layers, dry and concentrate. Purify the residue by column chromatography to produce the desired compound as a light yellow oil. 1H NMR (CDCl3) δ8.65 (d, 2H), 7.1 (t, 1H), 1.6 (m, 6H), 1.3 (m, 6H), 1.1 (m, 6H), 0.85 (t, 9H).









Identifiers


|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[CH2:21]([SnH:25]([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH3:24].Cl[C:35]1[N:40]=[CH:39][CH:38]=[CH:37][N:36]=1.[NH4+].[Cl-]>C1COCC1>[CH2:30]([Sn:25]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:26][CH2:27][CH2:28][CH3:29])[C:35]1[N:40]=[CH:39][CH:38]=[CH:37][N:36]=1)[CH2:31][CH2:32][CH3:33] |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
|
|
Quantity
|
142 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=N1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for an additional 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepare this compound
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after completion of addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir the reaction mixture for 3 h at −78° C.
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 0° C. over a period of 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue by column chromatography
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

